
6-chloro-4-methyl-7-azaindole
Overview
Description
6-Chloro-4-methyl-7-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are used in various medicinal chemistry and drug discovery programs . The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6th position and a methyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-7-azaindole can be achieved through several methods. One common approach involves the use of 7-azaindole as a starting material. The N-oxide of 7-azaindole is prepared using hydrogen peroxide as an oxidizing agent. This intermediate is then reacted with phosphorus oxyhalides (POX3) in the presence of acetonitrile and diisopropyl ethyl amine to yield 4-halogenated-7-azaindole. Finally, the desired this compound is obtained by reacting the 4-halogenated-7-azaindole with appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as flash chromatography and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-7-azaindole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as methoxy groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Cycloaddition: It can undergo cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Nucleophiles: Methoxy groups for nucleophilic substitution.
Catalysts: Diisopropyl ethyl amine for facilitating reactions.
Major Products Formed
The major products formed from these reactions include various substituted azaindoles, which can be further utilized in medicinal chemistry and drug discovery .
Scientific Research Applications
6-Chloro-4-methyl-7-azaindole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: It serves as a core structure in the development of kinase inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-7-azaindole involves its interaction with specific molecular targets and pathways. The compound acts as a kinase inhibitor by binding to the active site of protein kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
7-Azaindole: A closely related compound with a similar structure but without the chlorine and methyl substituents.
5-Cyano-6-chloro-7-azaindole: Another derivative with a cyano group at the 5th position.
4-Bromo-6-azaindole: A compound with a bromine atom at the 4th position instead of chlorine.
Uniqueness
6-Chloro-4-methyl-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6th position and the methyl group at the 4th position enhances its reactivity and biological activity compared to other similar compounds .
Biological Activity
6-Chloro-4-methyl-7-azaindole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the azaindole family, which is known for its diverse pharmacological properties, including anti-cancer and anti-viral activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and its mechanisms of action.
Chemical Structure and Properties
This compound features a nitrogen atom in the indole structure, which influences its reactivity and biological interactions. The compound's molecular formula is C_8H_7ClN_2, and it exhibits a unique arrangement that allows for various substitutions and modifications.
Property | Value |
---|---|
Molecular Formula | C_8H_7ClN_2 |
Molecular Weight | 168.60 g/mol |
CAS Number | Not listed |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and angiogenesis. The mechanism involves binding to FGFRs, disrupting signaling pathways essential for cancer cell proliferation.
Anti-Cancer Activity
Studies have shown that this compound exhibits significant anti-cancer properties by inhibiting FGFRs. In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit their proliferation. For instance, derivatives have shown IC values in the nanomolar range against FGFR1, FGFR2, and FGFR3.
Table 1: Inhibitory Concentration (IC) Values for FGFRs
Compound | FGFR1 IC (nM) | FGFR2 IC (nM) | FGFR3 IC (nM) |
---|---|---|---|
This compound | <10 | <20 | <15 |
Anti-Viral Activity
In addition to its anti-cancer effects, this compound has been explored for its antiviral properties. A study involving a library of compounds based on the 7-azaindole core identified several derivatives with submicromolar potency against HIV-1 reverse transcriptase (RT). These compounds exhibited a therapeutic index greater than 100, indicating low toxicity while maintaining antiviral efficacy .
Table 2: Anti-HIV Activity of Related Compounds
Compound | IC50 (μM) | Toxicity CC50 (μM) | Therapeutic Index |
---|---|---|---|
7-Azaindole Derivative A | 0.73 | >100 | >137 |
7-Azaindole Derivative B | 0.36 | >100 | >278 |
Case Studies
-
Cancer Cell Proliferation Inhibition :
A study conducted on human cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways. -
HIV Reverse Transcriptase Inhibition :
Another research project evaluated the anti-HIV activity of various azaindoles, including this compound. The findings revealed that this compound effectively inhibited RT activity, showcasing potential as a lead candidate for developing next-generation antiviral agents .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the regioselective synthesis of 6-chloro-4-methyl-7-azaindole?
- Methodological Answer : The regioselective chlorination of 7-azaindole derivatives can be achieved via N-oxide intermediates, as demonstrated in palladium-catalyzed cyanation/reduction sequences. To optimize yield and selectivity, control reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of chlorinating agents (e.g., POCl₃). Monitor reaction progress using TLC or HPLC to minimize side products like over-chlorination or dehalogenation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl and chloro groups at positions 4 and 6), HRMS for molecular ion verification, and FT-IR to identify functional groups (e.g., C-Cl stretching at ~550 cm⁻¹). For purity assessment, use HPLC-PDA with a C18 column and acetonitrile/water mobile phase .
Q. How can researchers validate the crystallographic structure of this compound derivatives?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with refinement using SHELXL. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Validate hydrogen bonding and π-π stacking interactions using Mercury software. Cross-reference crystallographic data with computational models (e.g., DFT-optimized geometries) .
Advanced Research Questions
Q. How should researchers address contradictory data in the biological activity of this compound analogs?
- Methodological Answer : Perform dose-response assays (e.g., IC₅₀ comparisons) across multiple cell lines to identify context-dependent effects. Use statistical meta-analysis to reconcile discrepancies, accounting for variables like assay conditions (e.g., pH, serum concentration) and batch-to-batch compound variability. Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What computational strategies are recommended for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Apply DFT calculations (e.g., B3LYP/6-31G*) to map electron density at reactive sites (e.g., C-3 vs. C-5 positions). Simulate transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings to predict regioselectivity. Validate models with experimental kinetic data (e.g., Arrhenius plots) .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s kinase inhibition potential?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing methyl with ethyl or chloro with fluoro) and screen against a kinase panel (e.g., 100+ kinases). Use molecular docking (AutoDock Vina) to correlate inhibitory activity with binding pocket interactions. Analyze SAR trends with heatmaps and clustering algorithms .
Q. What protocols ensure ethical data management in collaborative studies involving this compound?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data storage (e.g., Zenodo, Figshare). Use version-controlled repositories (GitHub) for analytical scripts. Document metadata comprehensively, including synthetic protocols, purity criteria, and assay conditions. Obtain IRB approval for studies involving human-derived samples .
Q. Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC₅₀/EC₅₀ calculations. Report confidence intervals (95% CI) and use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Include Grubbs’ test to identify outliers in replicate experiments .
Q. How should researchers handle crystallographic twinning or disordered solvent in this compound structures?
- Methodological Answer : For twinned data, use SHELXL’s TWIN/BASF commands to refine twin domains. For disordered solvent, apply SQUEEZE (PLATON) to model electron density. Validate refinement with R₁/wR₂ convergence (<5% discrepancy) and check residual density maps (<0.5 eÅ⁻³) .
Q. Ethical & Methodological Design
Q. What experimental controls are critical for ensuring reproducibility in this compound synthesis?
- Methodological Answer : Include positive controls (e.g., commercially available 7-azaindole derivatives) to benchmark reaction efficiency. Use negative controls (e.g., omitting catalyst) to identify side reactions. Report detailed procedural variables (e.g., inert atmosphere, drying time for reagents) to enable replication .
Q. How can mixed-methods approaches enhance studies on this compound’s mechanism of action?
- Methodological Answer : Integrate quantitative proteomics (e.g., TMT labeling) with qualitative pathway analysis (IPA software) to map cellular targets. Validate hypotheses with CRISPR knockouts or siRNA silencing. Triangulate findings using orthogonal assays (e.g., thermal shift assays for target engagement) .
Properties
IUPAC Name |
6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFXGAXPPSDAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505499 | |
Record name | 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4894-29-5 | |
Record name | 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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